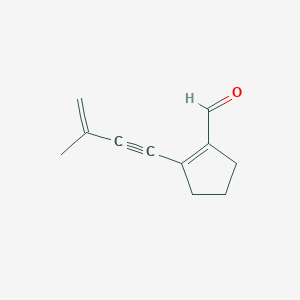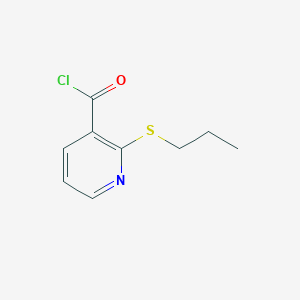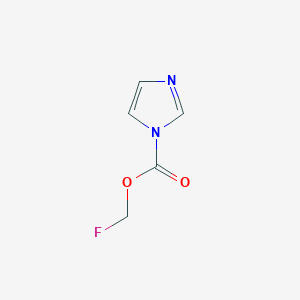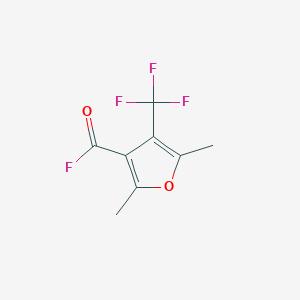
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds and has shown promising results in several biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is not fully understood. However, it is believed to interact with various biomolecules such as proteins and enzymes through covalent bonding or non-covalent interactions. This interaction can lead to changes in the structure and function of the biomolecule, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride has shown various biochemical and physiological effects in scientific studies. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in lab experiments is its high reactivity and selectivity. It can react with specific biomolecules and yield the desired product with high efficiency. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another potential direction is the study of its interaction with specific biomolecules and its physiological and biochemical effects. Additionally, the development of safer and more efficient synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is a unique chemical compound that has gained significant attention in scientific research. Its high reactivity and selectivity make it a valuable tool in the synthesis of various organic compounds. It has also shown promising results in several biochemical and physiological studies. However, its toxicity should be taken into consideration when handling this compound. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals and agrochemicals and the study of its interaction with specific biomolecules.
Synthesemethoden
The synthesis of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride involves the reaction of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carboxylic acid with thionyl fluoride. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride has been widely used in scientific research for various purposes. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also shown promising results in several biochemical and physiological studies. For example, it has been used as a ligand in protein-ligand binding studies and as a substrate in enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
173988-20-0 |
|---|---|
Produktname |
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride |
Molekularformel |
C8H6F4O2 |
Molekulargewicht |
210.13 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl fluoride |
InChI |
InChI=1S/C8H6F4O2/c1-3-5(7(9)13)6(4(2)14-3)8(10,11)12/h1-2H3 |
InChI-Schlüssel |
FMJZJGCSRJIQTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
Kanonische SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
Synonyme |
3-Furancarbonyl fluoride, 2,5-dimethyl-4-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

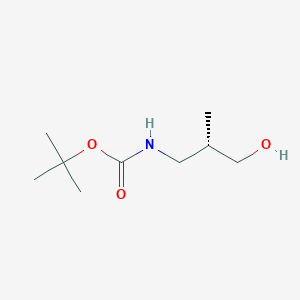
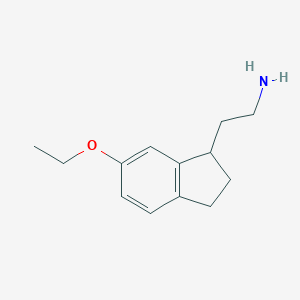
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

